REACTION_CXSMILES
|
[NH2:1][OH:2].CC1CCCO1.[Na+].[Cl-].[C:11](#[N:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O>[C:11](=[N:1][OH:2])([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
34.8 mL
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
208.98 g
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
1 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was lined out at 70° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 70°±2° C
|
Type
|
CUSTOM
|
Details
|
after about 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
of reaction time
|
Type
|
TEMPERATURE
|
Details
|
The batch was heated for a total of 3.5 hours at 70° C.
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60° C.
|
Type
|
CUSTOM
|
Details
|
the phases were separated at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(N)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |